molecular formula C20H14Cl2N2 B11129758 1-(2,4-dichlorobenzyl)-2-phenyl-1H-benzimidazole

1-(2,4-dichlorobenzyl)-2-phenyl-1H-benzimidazole

Cat. No.: B11129758
M. Wt: 353.2 g/mol
InChI Key: CKGIFQWSKUVACS-UHFFFAOYSA-N
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Description

1-[(2,4-DICHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-DICHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-phenyl-1H-benzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and yield of the reaction. The use of automated systems and real-time monitoring can further optimize the production process, ensuring consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-DICHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,4-DICHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,4-DICHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
  • 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazole
  • 2-(2,4-Dichlorophenyl)-1H-benzimidazole

Uniqueness

1-[(2,4-DICHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H14Cl2N2

Molecular Weight

353.2 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-phenylbenzimidazole

InChI

InChI=1S/C20H14Cl2N2/c21-16-11-10-15(17(22)12-16)13-24-19-9-5-4-8-18(19)23-20(24)14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

CKGIFQWSKUVACS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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